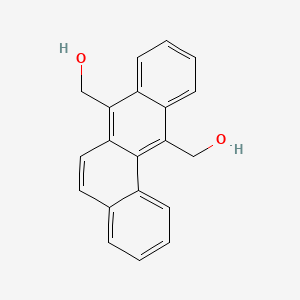
7,12-Dihydroxymethylbenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-Dihydroxymethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
7,12-Dihydroxymethylbenz(a)anthracene has the molecular formula C20H16O2 and is structurally related to other PAHs. Its unique hydroxymethyl groups contribute to its reactivity and biological interactions.
Cancer Research
This compound is primarily studied for its role in cancer initiation and promotion. It is a metabolite of 7,12-dimethylbenz(a)anthracene (DMBA), which is known to induce tumors in laboratory animals. The compound has been shown to initiate carcinogenesis through various mechanisms:
- Tumor Initiation : Research indicates that this compound possesses tumor-initiating activity comparable to DMBA. Studies involving SENCAR and CD-1 mice demonstrated that both compounds can initiate tumor formation when applied topically .
- Mechanisms of Action : The compound has been implicated in the formation of DNA adducts, leading to mutations that can result in cancer. Its metabolic pathways involve conversion into more reactive forms that interact with cellular macromolecules .
Toxicology Studies
The toxicity of this compound has been investigated in various models:
- Cellular Toxicity : Studies have shown that both 7,12-dimethylbenz(a)anthracene and its hydroxymethyl derivative induce apoptosis in cultured cells. For instance, aqueous garlic extract was found to enhance apoptosis during DMBA-induced carcinogenesis in hamster buccal pouch models .
- Mechanistic Insights : Research indicates that the toxicity mechanisms involve oxidative stress and peroxidative damage mediated by cytochrome P-450 enzymes . The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Metabolic Pathways
Understanding the metabolism of this compound is crucial for elucidating its biological effects:
- Metabolism by Liver Enzymes : Rat liver microsomes convert DMBA into various metabolites, including this compound. This process involves hydroxylation at specific positions on the aromatic rings .
- Formation of Reactive Metabolites : The metabolic activation leads to the formation of electrophilic species capable of forming covalent bonds with DNA, thereby increasing mutagenic potential.
Tumor Promotion in Animal Models
A study demonstrated the effectiveness of this compound as a tumor promoter in skin carcinogenesis models using mice. The compound was applied following an initiator treatment with DMBA, leading to increased tumor incidence compared to controls .
Apoptosis Induction
Research involving hamster buccal pouch carcinogenesis showed that treatment with garlic extract alongside exposure to 7,12-dimethylbenz(a)anthracene significantly induced apoptosis, suggesting potential therapeutic applications for dietary compounds in cancer prevention .
Data Table: Summary of Key Findings
属性
CAS 编号 |
2564-65-0 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
[12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H16O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-10,21-22H,11-12H2 |
InChI 键 |
QFWRHTYGECMMSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)CO)CO |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)CO)CO |
Key on ui other cas no. |
2564-65-0 |
同义词 |
7,12-dihydroxymethylbenz(a)anthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















